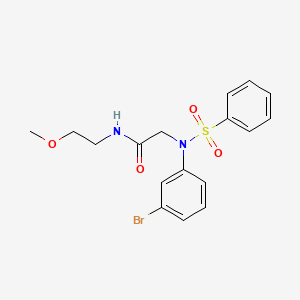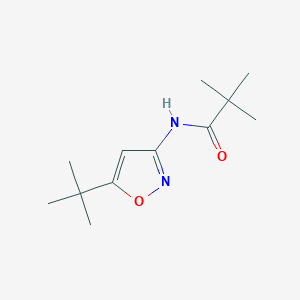
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, also known as BPP, is a compound that has been widely studied for its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which have shown promising results in the treatment of various diseases.
作用機序
The exact mechanism of action of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In a study by Zhang et al., 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate was shown to increase the levels of brain-derived neurotrophic factor (BDNF) in mice. BDNF is a protein that is involved in the growth and survival of neurons in the brain. In addition, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has also been shown to have antioxidant effects. A study by Wang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had antioxidant effects in rats.
実験室実験の利点と制限
One of the advantages of using 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its well-established synthesis method. 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are many potential future directions for the study of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate. One possible direction is to investigate its potential therapeutic effects in other diseases such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential side effects and toxicity in animal models. In addition, further studies are needed to fully understand the mechanism of action of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate and its effects on neurotransmitter activity in the brain.
Conclusion:
In conclusion, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, or 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, is a compound that has shown promising results in the treatment of various diseases. Its well-established synthesis method and potential therapeutic effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride with 3-phenylpropylpiperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate. This synthesis method has been well-established and has been used in many studies involving 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate.
科学的研究の応用
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. In a study conducted by Zhang et al., 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate was shown to have an antidepressant-like effect in mice. Another study by Wang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had anxiolytic effects in rats. In addition, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has also been studied for its potential antipsychotic effects. A study by Huang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had antipsychotic-like effects in rats.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2.C2H2O4/c21-20-10-4-8-19(16-20)17-23-14-12-22(13-15-23)11-5-9-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-4,6-8,10,16H,5,9,11-15,17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGFZNRITGVNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)

![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)
